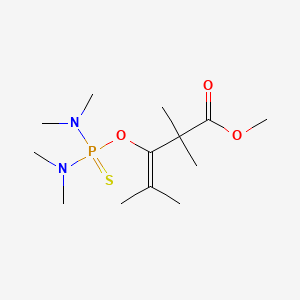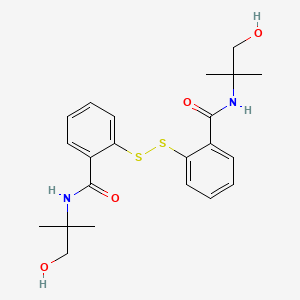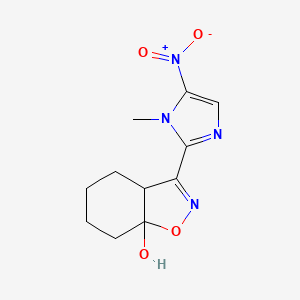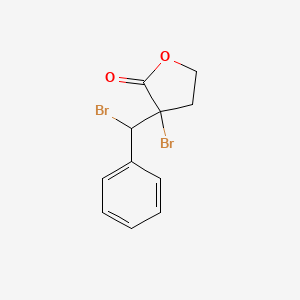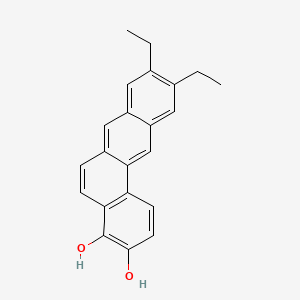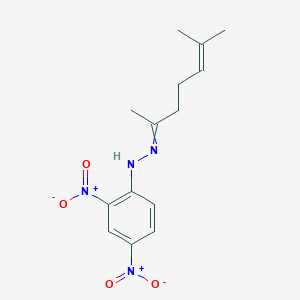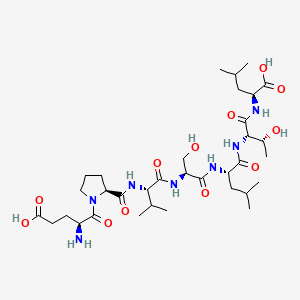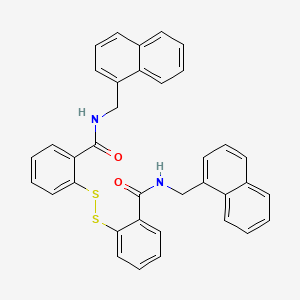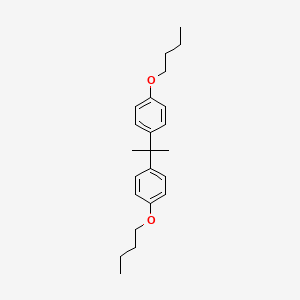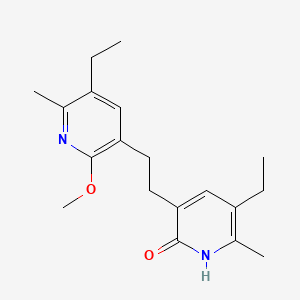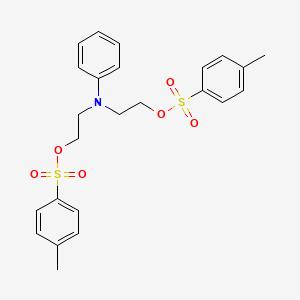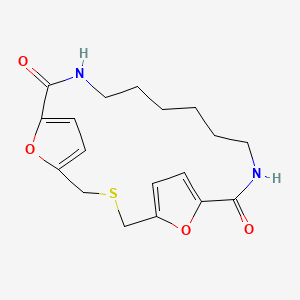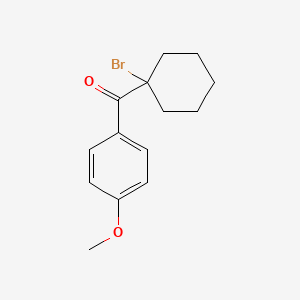
(1-Bromocyclohexyl)-(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone typically involves the bromination of cyclohexyl compounds followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity (1-Bromocyclohexyl)(4-methoxyphenyl)methanone .
Chemical Reactions Analysis
Types of Reactions: (1-Bromocyclohexyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexyl derivatives
Scientific Research Applications
Chemistry: In chemistry, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a starting material for the synthesis of biologically active compounds .
Medicine: In medicine, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Bromocyclohexyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- (1-Chlorocyclohexyl)(4-methoxyphenyl)methanone
- (1-Iodocyclohexyl)(4-methoxyphenyl)methanone
- (1-Fluorocyclohexyl)(4-methoxyphenyl)methanone
Comparison: Compared to its similar compounds, (1-Bromocyclohexyl)(4-methoxyphenyl)methanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a balanced choice for various chemical reactions. Its methoxyphenyl group also contributes to its stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
7469-81-0 |
|---|---|
Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.19 g/mol |
IUPAC Name |
(1-bromocyclohexyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H17BrO2/c1-17-12-7-5-11(6-8-12)13(16)14(15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
UKJZIKHUZRHBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2(CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


